molecular formula C6H6BFO3 B8407614 4-Fluoro-phenylboric acid

4-Fluoro-phenylboric acid

Cat. No. B8407614
M. Wt: 155.92 g/mol
InChI Key: PHBVXHIVWULVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727979B2

Procedure details

In an argon-charged flask, 2M sodium carbonate (4.8 mmol), 1,2-dimethoxyethane (8 ml), 4-fluorophenylboric acid (2.8 mmol), lithium chloride (6 mmol), 1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester (2 mmol) and tetrakis(triphenyl-phosphine)palladium (0.1 mmol) are combined and stirred overnight at 80° C. The reaction mixture is concentrated in a vacuum and the residue is dispersed in dichloromethane/2M aqueous sodium carbonate solution. The aqueous phase is extracted with dichloromethane. The combined organic phases are then dried over sodium sulphate and the solvent is evaporated off in a vacuum. From the residue, after column chromatography using silica gel (ethyl acetate/heptane 1:4), pure 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is isolated (Synthesis 1993, 735-762): tR 3.61 min (LC-1); ESI-MS(+): m/z 235.34 [M+H]+. 1H NMR (ppm,CDCl3): 7.35 (2H); 6.95 (2H); 5.9 (1H); 4.05 (4H); 2.65 (2H); 2.45 (2H); 1.9 (2H).
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester
Quantity
2 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11](OB(O)O)=[CH:10][CH:9]=1.[Cl-].[Li+].C[O:21][CH2:22][CH2:23][O:24][CH3:25]>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:8]2[CH2:13][CH2:12][C:25]3([O:21][CH2:22][CH2:23][O:24]3)[CH2:10][CH:9]=2)=[CH:10][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
4.8 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
2.8 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)OB(O)O
Step Three
Name
Quantity
6 mmol
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester
Quantity
2 mmol
Type
reactant
Smiles
Step Five
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0.1 mmol
Type
reactant
Smiles
Step Six
Name
Quantity
8 mL
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In an argon-charged flask
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in a vacuum
ADDITION
Type
ADDITION
Details
the residue is dispersed in dichloromethane/2M aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off in a vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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